Metonitazene - 14680-51-4

Metonitazene

Catalog Number: EVT-1756857
CAS Number: 14680-51-4
Molecular Formula: C21H26N4O3
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metonitazene is a novel psychoactive substance (NPS) classified as a potent synthetic opioid belonging to the 2-benzylbenzimidazole group of compounds, also known as “nitazenes”. [, , , , , , ] It emerged as a significant public health concern in 2020 due to its presence in the recreational drug supply and its contribution to deaths among people who use drugs. [, , , , , ] Metonitazene is considered an emerging drug of abuse and a significant driver of drug mortality. [, ] Its potency is comparable to fentanyl, posing challenges for medical examiners, coroners, and toxicology laboratories. [, , , ]

Isotonitazene

  • Compound Description: Isotonitazene is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class, often referred to as "nitazenes." [, , , , , ] It acts as a full μ-opioid receptor agonist, producing effects similar to heroin. [] Isotonitazene emerged on the drug market around 2019 and has been linked to an increasing number of overdoses and deaths. [, , , ]
  • Relevance: Isotonitazene is structurally very similar to metonitazene, differing only in the position of the N-ethyl group on the benzimidazole ring. [, ] Both compounds are considered highly potent opioids with significant risk of overdose. [, , ] They are often found together in forensic casework, highlighting their concurrent circulation in the illicit drug supply. [, , ]

Etonitazene

  • Compound Description: Etonitazene is another potent synthetic opioid belonging to the 2-benzylbenzimidazole class. [, , , ] Similar to isotonitazene and metonitazene, it acts as a full μ-opioid receptor agonist. [] Etonitazene is considered even more potent than fentanyl, posing a serious risk of overdose even at low doses. []
  • Relevance: Etonitazene shares the core 2-benzylbenzimidazole structure with metonitazene. [, ] Variations in the substituents on the benzimidazole ring contribute to differences in potency and pharmacological profiles among these analogs. [] The co-occurrence of etonitazene, although less frequent than isotonitazene, with metonitazene in forensic investigations indicates their presence in the same drug markets. []

Protonitazene

  • Compound Description: Protonitazene belongs to the 2-benzylbenzimidazole class of synthetic opioids, making it structurally related to metonitazene. [, , ] It acts as a potent μ-opioid receptor agonist, inducing strong opioid effects. []
  • Relevance: Protonitazene and metonitazene are both identified as emerging synthetic opioids with high potency, contributing to the ongoing opioid crisis. [, ] Their presence in forensic toxicology reports indicates their circulation in illicit drug markets and their contribution to overdose cases. []

Flunitazene

  • Compound Description: Flunitazene is a synthetic opioid of the 2-benzylbenzimidazole class, structurally related to metonitazene. [, , , ] It is a potent μ-opioid receptor agonist. []
  • Relevance: Like metonitazene, flunitazene is a highly potent opioid that has been detected in postmortem cases, highlighting its role in the ongoing opioid epidemic. [, ] The presence of flunitazene alongside metonitazene in toxicological analysis underscores the ongoing emergence and proliferation of novel synthetic opioids. []

N-Pyrrolidino Etonitazene (Etonitazepyne)

  • Compound Description: N-Pyrrolidino etonitazene, also known as etonitazepyne, is a potent synthetic opioid in the 2-benzylbenzimidazole class. [, , ] Similar to metonitazene, it demonstrates high affinity for μ-opioid receptors. []
  • Relevance: Both N-pyrrolidino etonitazene and metonitazene contribute to the increasing prevalence of potent novel synthetic opioids in the drug supply. [] Their identification in forensic casework, sometimes in conjunction with other opioids like metonitazene, underscores the need for expanded testing and surveillance of these substances. [, ]

Clonitazene

  • Compound Description: Clonitazene is a potent synthetic opioid from the 2-benzylbenzimidazole class, making it structurally similar to metonitazene. [, ]
  • Relevance: Clonitazene, like metonitazene, is recognized as a potent opioid, highlighting the wide range of 2-benzylbenzimidazole derivatives appearing in the illicit drug market. []

Etodesnitazene

  • Compound Description: Etodesnitazene, a potent synthetic opioid belonging to the 2-benzylbenzimidazole class, is structurally related to metonitazene. [, , ]
  • Relevance: Etodesnitazene, along with metonitazene, represents the continuous evolution of novel synthetic opioids, posing a significant challenge to public health due to their potency and potential for harm. [, ]

Metodesnitazene

  • Compound Description: Metodesnitazene is a potent synthetic opioid of the 2-benzylbenzimidazole class, closely related in structure to metonitazene. [, ]
  • Relevance: Both metodesnitazene and metonitazene highlight the ongoing development and emergence of new synthetic opioids with potential for abuse and overdose, posing a significant threat to public health. []

Butonitazene

  • Compound Description: Butonitazene is a synthetic opioid that belongs to the 2-benzylbenzimidazole class, similar in structure to metonitazene. [, , ] It exhibits potent opioid effects.
  • Relevance: Butonitazene's emergence, alongside compounds like metonitazene, emphasizes the need for comprehensive analytical methods to detect and monitor these new psychoactive substances within the evolving landscape of the opioid crisis. [, ]

Brorphine

  • Compound Description: While not a 2-benzylbenzimidazole like metonitazene, brorphine is a potent synthetic opioid from the benzimidazolone subclass. [] It emerged as a significant concern following the scheduling of fentanyl-related substances. []
  • Relevance: Although structurally different, brorphine's emergence alongside 2-benzylbenzimidazoles like metonitazene illustrates a trend of novel synthetic opioids appearing in response to regulatory actions targeting existing substances. [] This emphasizes the dynamic nature of the illicit drug market and the continuous need for updated detection and monitoring efforts.
  • Compound Description: AP-238 is a synthetic opioid belonging to the cinnamylpiperazine subclass. [] Unlike metonitazene, which is a 2-benzylbenzimidazole, AP-238 represents a distinct structural class of opioids. []
  • Relevance: Despite structural differences, both AP-238 and metonitazene demonstrate the continuous emergence of novel synthetic opioids with potential for abuse and harm, indicating a need for constant vigilance and evolving toxicological analysis. []
  • Compound Description: 2-methyl AP-237 is a synthetic opioid from the cinnamylpiperazine subclass, similar to AP-238. []
  • Relevance: Although structurally different from metonitazene, the emergence of 2-methyl AP-237 underscores a broader trend of novel synthetic opioids appearing in the drug supply. [] This highlights the need for analytical methods capable of detecting a broad range of opioid classes to understand the full scope of this public health issue.
  • Compound Description: Para-fluorofentanyl is a fentanyl analog, distinct from the 2-benzylbenzimidazole structure of metonitazene. [] It belongs to the phenylpiperidine class of synthetic opioids.
  • Relevance: Although structurally dissimilar to metonitazene, para-fluorofentanyl represents another potent synthetic opioid detected in overdose cases, emphasizing the wide range of substances contributing to the opioid crisis. []
Source and Classification

Metonitazene is synthesized through various chemical methods and is often encountered in illicit drug markets. It is classified under the category of new psychoactive substances, particularly within the opioid class. Its structural similarity to other nitazenes, such as etonitazene and isotonitazene, positions it within a group of synthetic opioids that have emerged in response to regulatory measures on traditional opioids.

Synthesis Analysis

The synthesis of metonitazene involves multi-step chemical reactions typically utilizing readily available precursors. The general method includes:

  1. Formation of the Benzimidazole Core: This step involves the reaction of a substituted aniline with a carbonyl compound.
  2. Introduction of Functional Groups: Various functional groups are introduced to enhance opioid activity.
  3. Final Modifications: The final product is purified through recrystallization or chromatography.

Technical details about specific reagents and conditions are often proprietary or not fully disclosed in literature, but the process generally follows established synthetic routes for similar compounds in the nitazene class.

Molecular Structure Analysis

Metonitazene has a complex molecular structure characterized by its benzimidazole core. The chemical formula is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, with a molecular weight of approximately 342.4g/mol342.4\,g/mol.

Structural Data

  • Molecular Weight: 342.4 g/mol
  • Chemical Formula: C19H22N4O3
  • Solubility: The free base is soluble at 0.5 mg/mL in water and at 10 mg/mL in ethanol, while its citrate salt shows solubility in dimethylformamide and dimethyl sulfoxide at concentrations of 10 mg/mL and 1 mg/mL in phosphate-buffered saline (pH 7.2) .
Chemical Reactions Analysis

Metonitazene undergoes various chemical reactions typical of synthetic opioids:

  1. N-Dealkylation: This reaction produces N-desethyl metonitazene, a prominent metabolite found in biological samples.
  2. O-Dealkylation: This leads to the formation of 4′-hydroxy nitazene.
  3. Reduction Reactions: Metonitazene can be reduced to form 5-amino metonitazene.

These reactions are significant for understanding both the metabolism and potential toxicity of metonitazene when ingested or administered .

Mechanism of Action

Metonitazene primarily acts as an agonist at the mu-opioid receptor, which mediates its analgesic effects.

Process and Data

  • Receptor Affinity: Metonitazene exhibits a high binding affinity for mu-opioid receptors, significantly greater than that of fentanyl.
  • Pharmacodynamics: Studies indicate that metonitazene can produce potent analgesic effects, respiratory depression, and potential for abuse similar to other opioids .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Metonitazene is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Solubility Characteristics: As noted, it demonstrates varying solubility depending on the solvent used, which is crucial for analytical methods .
Applications
  • Analytical Chemistry: It serves as a reference compound in forensic toxicology to identify and quantify synthetic opioids in biological samples.
  • Pharmacological Research: Investigations into its pharmacodynamics contribute to understanding opioid receptor interactions and potential therapeutic uses or risks associated with new synthetic opioids.
Historical Context and Emergence of Metonitazene as a Novel Synthetic Opioid

Early Development and Abandonment in Pharmaceutical Research

Metonitazene belongs to the benzimidazole class of synthetic opioids initially developed in the 1950s by Chemical Industries Basel (CIBA), a Swiss pharmaceutical company. Researchers synthesized this compound alongside analogues including etonitazene, isotonitazene, and clonitazene during systematic exploration of benzimidazole derivatives for analgesic applications. Early pharmacological studies demonstrated that these compounds exhibited potent antinociceptive properties in rodent models, with metonitazene showing approximately 30-100 times greater analgesic potency than morphine depending on administration route and model [3] [7]. Unlike conventional opioids of that era, the benzimidazole opioids interacted with μ-opioid receptors (MOR) through a distinct molecular mechanism, offering theoretical potential for novel pain therapeutics [3].

Despite promising analgesic effects observed in limited clinical trials involving 363 patients during the late 1950s, metonitazene and related benzimidazole opioids were never commercialized as pharmaceutical products. Clinical observations revealed concerning adverse effects including respiratory depression with cyanosis in approximately 20% of patients, and one documented case of respiratory failure and coma [3]. These safety concerns, coupled with the emergence of alternative opioid analgesics, led to the abandonment of clinical development for all benzimidazole-derived opioids. Consequently, metonitazene remained an obscure pharmaceutical curiosity without therapeutic applications or controlled substance status for decades [2] [7].

Table 1: Key Benzimidazole Opioids Synthesized During 1950s Pharmaceutical Research

Compound NameChemical FeaturesReported Analgesic Potency Relative to MorphineDevelopment Status
Etonitazene4-ethoxybenzyl substituent~1,000xAbandoned
Isotonitazene4-isopropoxybenzyl substituent~500xAbandoned
Metonitazene4-methoxybenzyl substituent30-100xAbandoned
Clonitazene4-chlorobenzyl substituentLower potencyAbandoned

Re-emergence in Illicit Drug Markets (Post-2019)

The resurgence of metonitazene in illicit drug markets represents a strategic adaptation within the synthetic drug landscape. Following the international scheduling of isotonitazene in 2019 and subsequent tightening of regulations on fentanyl analogues, clandestine laboratories began producing alternative non-fentanyl synthetic opioids [3] [5]. Metonitazene was first identified in seized drug powders by the NPS Discovery program in July 2020 and rapidly proliferated across North American and European illicit drug markets [1] [3]. This emergence aligned with a pattern where novel benzimidazole opioids ("nitazenes") appeared approximately every six months following regulatory actions against predecessors [5].

Forensic evidence indicates metonitazene typically appears as a white or off-white powder, sometimes compressed into tablets, and is frequently adulterated with other potent substances including fentanyl, etonitazepyne, and designer benzodiazepines like bromazolam [4] [6]. The potency profile of metonitazene contributes significantly to its market viability – pharmacological studies confirm its μ-opioid receptor agonist activity is comparable to or exceeds fentanyl, placing it among the most potent non-pharmaceutical opioids available on the illicit market [3]. Law enforcement encounters with metonitazene increased dramatically between 2020-2021, with the substance identified in 20 postmortem cases across multiple U.S. states (Tennessee, Illinois, Florida, Iowa, Ohio, South Carolina, Wisconsin) by early 2021 [3] [7].

Table 2: Timeline of Major Nitazene Analogues in Illicit Markets (2019-2024)

YearPrimary Nitazene AnaloguesMarket Position
2019-2020IsotonitazeneDominant initial nitazene
2020-2021Metonitazene, ProtonitazeneReplaced isotonitazene
2021-2022Butonitazene, Etodesnitazene, FlunitazeneStructural variants emerge
2022-2024N-pyrrolidino metonitazene, N-pyrrolidino protonitazeneNext-generation analogues

Global Spread and Epidemiological Significance in the Opioid Crisis

The global dispersion of metonitazene exemplifies the rapid internationalization of novel synthetic opioids. By 2024, nitazenes collectively had been detected in 30 countries across Europe, North America, Oceania, South America, and Southeast Asia [5]. According to the United Nations Office on Drugs and Crime (UNODC) Early Warning Advisory, metonitazene emerged as the second most prevalent nitazene in postmortem toxicology cases globally between 2019-2024, identified in 110 forensic cases – surpassed only by protonitazene (120 cases) and ahead of isotonitazene (30 cases) [5]. This epidemiological significance is underscored by clusters of overdose events in Ireland, the United Kingdom, and multiple U.S. states directly linked to metonitazene-adulterated drug supplies [5] [6].

Analytical challenges have complicated the assessment of metonitazene's true public health impact. The compound typically circulates at extremely low concentrations (often <10 ng/mL) in biological matrices, requiring highly sensitive analytical methods for detection [6]. Additionally, metonitazene is almost invariably identified alongside other central nervous system depressants, creating complex polypharmacy toxicology profiles. Research into the metabolic pathways of benzimidazole opioids has identified key biomarkers to improve detection: metonitazene undergoes extensive hepatic metabolism primarily through N-deethylation at the diethylethanamine side chain, O-dealkylation, and subsequent O-glucuronidation [6]. These metabolic transformations produce characteristic biomarkers that facilitate more accurate epidemiological tracking.

Table 3: Global Distribution and Forensic Prevalence of Metonitazene (2019-2024)

RegionFirst ReportedToxicology CasesPolypharmacy Patterns
North AmericaJuly 2020 (USA)>110 casesFentanyl, benzodiazepines, other nitazenes
EuropeSeptember 2020 (Germany)Significant clustersDesigner benzodiazepines, stimulants
Oceania2021DocumentedMultiple synthetic opioids
South America2023Emerging threatAdulterated in counterfeit pharmaceuticals
Southeast Asia2023-2024Limited dataRegional synthetic drugs

The regulatory response to metonitazene illustrates the challenges in controlling rapidly evolving synthetic drug markets. The United States temporarily placed metonitazene in Schedule I of the Controlled Substances Act in December 2021 via temporary scheduling authority [7]. This action was followed by the Drug Enforcement Administration's 2024 notice of intent to control next-generation analogues including N-pyrrolidino metonitazene (metonitazepyne) [2]. International control occurred in June 2022, when metonitazene was added to Schedule I of the United Nations Single Convention on Narcotic Drugs [3] [5]. Despite these regulatory measures, the continued emergence of structurally modified analogues demonstrates the persistent adaptability of illicit drug manufacturing networks in response to control measures.

Properties

CAS Number

14680-51-4

Product Name

Metonitazene

IUPAC Name

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C21H26N4O3/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16/h6-11,15H,4-5,12-14H2,1-3H3

InChI Key

HNGZTLMRQTVPBH-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.